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Compound of Interest

Compound Name: 4-Methyl-3-oxopentanal

Cat. No.: B1628067 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

4-Methyl-3-oxopentanal (CAS No: 25044-03-5), a bifunctional carbonyl compound featuring

both an aldehyde and a ketone. This document is intended for researchers, scientists, and

professionals in drug development and chemical synthesis, offering a detailed exploration of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. The structural elucidation of such molecules is paramount for confirming their

identity, purity, and for understanding their chemical reactivity.

Introduction to 4-Methyl-3-oxopentanal
4-Methyl-3-oxopentanal, with the molecular formula C₆H₁₀O₂, is a β-dicarbonyl compound, a

structural motif of significant interest in synthetic organic chemistry.[1] The presence of both an

aldehyde and a ketone functional group within the same molecule imparts a unique chemical

reactivity, making it a versatile building block. Accurate spectroscopic characterization is the

cornerstone of its application, ensuring the integrity of experimental results. This guide will

delve into the predicted and expected spectroscopic data, providing a robust framework for its

identification.

The molecular structure of 4-Methyl-3-oxopentanal is presented below, with atoms numbered

for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of 4-Methyl-3-oxopentanal with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[1] For 4-Methyl-3-oxopentanal, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Methyl-3-oxopentanal is expected to show distinct signals for

each unique proton environment. The predicted chemical shifts (δ) and multiplicities are

summarized in the table below.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 (Aldehyde) 9.5 - 10.0 Triplet (t) ~3.0

H2 (Methylene) 2.5 - 2.9
Doublet of doublets

(dd)
-

H4 (Methine) 2.2 - 2.7 Septet (sept) -

H5, H6 (Methyls) 1.1 - 1.3 Doublet (d) -

Interpretation:

Aldehyde Proton (H1): The aldehyde proton is highly deshielded and appears significantly

downfield in the 9.5-10.0 ppm region, a characteristic feature of aldehydes.[2][3][4] It is

expected to be a triplet due to coupling with the adjacent two methylene protons (H2).[1]

Methylene Protons (H2): These protons are adjacent to both carbonyl groups, leading to a

downfield shift to the 2.5-2.9 ppm range.[1] They will likely appear as a doublet of doublets

due to coupling with both the aldehyde proton (H1) and the methine proton (H4).

Methine Proton (H4): This proton, situated on the carbon bearing the two methyl groups, is

expected to resonate between 2.2 and 2.7 ppm.[1] It should appear as a septet due to

coupling with the six equivalent protons of the two methyl groups.
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Methyl Protons (H5, H6): The two methyl groups are chemically equivalent and will appear

as a single doublet in the 1.1-1.3 ppm region, resulting from coupling with the methine proton

(H4).[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

predicted chemical shifts for 4-Methyl-3-oxopentanal are listed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (Aldehyde Carbonyl) 190 - 205

C3 (Ketone Carbonyl) 200 - 215

C2 (Methylene) 45 - 55

C4 (Methine) 40 - 50

C5, C6 (Methyls) 15 - 25

Interpretation:

Carbonyl Carbons (C1, C3): The most deshielded signals in the spectrum will be those of the

carbonyl carbons, appearing in the 190-215 ppm range.[2][4] The ketone carbonyl (C3) is

typically found further downfield than the aldehyde carbonyl (C1).[1]

Aliphatic Carbons (C2, C4, C5, C6): The methylene (C2) and methine (C4) carbons will

appear in the upfield region, followed by the methyl carbons (C5, C6) which will be the most

shielded.[1]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-3-oxopentanal in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all

carbon signals.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals for the ¹H NMR. Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

Aldehyde C-H Stretch
2700 - 2760 and 2800 - 2860

(two bands)

Aldehyde C=O Stretch 1720 - 1740

Ketone C=O Stretch 1705 - 1725

Alkyl C-H Stretch 2850 - 3000

Interpretation:

Carbonyl Stretching: The IR spectrum will be dominated by two strong absorption bands

corresponding to the two carbonyl groups.[1] The aldehyde C=O stretch typically appears at

a higher frequency (around 1720-1740 cm⁻¹) than the ketone C=O stretch (around 1705-

1725 cm⁻¹).[1][5]

Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the presence of

two characteristic C-H stretching bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[3][5]

[6]

Alkyl C-H Stretching: The presence of the isopropyl and methylene groups will give rise to C-

H stretching vibrations in the 2850-3000 cm⁻¹ region.
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Experimental Protocol: IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of liquid 4-Methyl-3-oxopentanal between

two salt plates (e.g., NaCl or KBr).

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and

detecting the transmitted radiation.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural elucidation. The molecular weight of 4-Methyl-3-
oxopentanal is 114.14 g/mol .[7]

Expected Fragmentation Patterns:

Molecular Ion (M⁺): A peak corresponding to the molecular ion (m/z = 114) may be observed,

though it can be weak for some aldehydes and ketones.[3]

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a

common fragmentation pathway for aldehydes and ketones.[4] For 4-Methyl-3-
oxopentanal, this could lead to the loss of an isopropyl radical (m/z = 43) or a formyl radical

(m/z = 29).

McLafferty Rearrangement: Aldehydes and ketones with a γ-hydrogen can undergo a

McLafferty rearrangement.[4] This involves the transfer of a γ-hydrogen to the carbonyl

oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene.
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Caption: Predicted major fragmentation pathways for 4-Methyl-3-oxopentanal in Mass

Spectrometry.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
The spectroscopic data presented in this guide, based on established principles and predicted

values, provide a comprehensive framework for the characterization of 4-Methyl-3-
oxopentanal. The combination of NMR, IR, and MS techniques allows for an unambiguous
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structural elucidation. The characteristic signals in each spectroscopic method, such as the

downfield aldehyde proton in ¹H NMR, the two distinct carbonyl stretches in IR, and the

predictable fragmentation patterns in MS, serve as reliable fingerprints for the identification of

this versatile bifunctional molecule. This guide serves as a valuable resource for scientists

working with 4-Methyl-3-oxopentanal, ensuring the accuracy and integrity of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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